3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups at positions 3 and 5, a pyridin-2-yl group at position 1, and a carboxylic acid group at position 4. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(pyridin-2-yl)hydrazine with acetylacetone in the presence of a catalyst such as glacial acetic acid. The reaction proceeds through nucleophilic addition and dehydration processes, resulting in the formation of the pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole or pyridine derivatives.
Scientific Research Applications
3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study enzyme interactions and biological pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent cytotoxic activities against various cancer cell lines.
1,3,4-Thiadiazole Derivatives: Display a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Biological Activity
3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (referred to as DMPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's structure, synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
DMPCA has the molecular formula and a molecular weight of approximately 203.20 g/mol. The compound features a pyrazole ring with a pyridine moiety and two methyl groups at positions 3 and 5, along with a carboxylic acid functional group at position 4. This unique arrangement enhances its solubility in polar solvents and facilitates interactions with various biological targets.
Synthesis Methods
Several synthesis routes for DMPCA have been reported, which typically involve the reaction of appropriate pyridine and pyrazole derivatives. These methods ensure high yields and purity, making the compound accessible for further biological evaluations.
Biological Activities
DMPCA exhibits significant biological activities across various domains:
Anticancer Activity
Research indicates that DMPCA possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis .
Anti-inflammatory Effects
DMPCA demonstrates potent anti-inflammatory activity. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections .
Case Studies and Research Findings
A selection of studies highlights the biological efficacy of DMPCA:
Molecular Modeling Studies
Molecular modeling studies suggest that DMPCA interacts with specific enzymes or receptors involved in inflammation and cancer pathways. These interactions are crucial for understanding its pharmacological effects and optimizing its therapeutic potential .
Properties
IUPAC Name |
3,5-dimethyl-1-pyridin-2-ylpyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-10(11(15)16)8(2)14(13-7)9-5-3-4-6-12-9/h3-6H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEFKMQPNDCLII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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